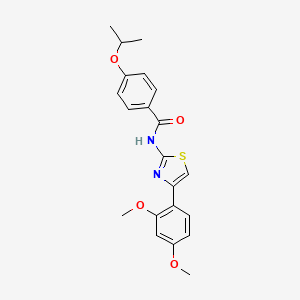

![molecular formula C8H13Cl2N7 B2930820 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride CAS No. 2413903-76-9](/img/structure/B2930820.png)

5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of PTP includes a piperazine ring and a tetrazolo[1,5-a]pyrazine ring. The presence of these rings contributes to its unique properties and potential applications.Physical And Chemical Properties Analysis

Piperazine, a related compound, is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A significant application of 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine derivatives has been observed in the synthesis and biological evaluation of compounds for their affinity towards 5-HT3 receptors. A series of piperazinopyrrolo[1,2-a]thieno[3,2-e]- and -[2,3-e]pyrazine derivatives were prepared to determine their high affinity on the 5-HT3 receptors and selectivity against other 5-HT receptor subtypes. Various substitutions on the piperazine and thiophene ring of the pyrrolothienopyrazine moieties were explored, with some compounds showing nanomolar range affinity for 5-HT3 receptors and significant selectivity. Notably, some compounds exhibited partial agonist characteristics and, interestingly, one compound demonstrated potent anxiolytic-like activity in vivo at very low doses, highlighting their potential application in anxiety treatment and receptor-specific research (Rault et al., 1996).

Genotoxicity and Metabolic Activation

Another research direction involves the investigation of genotoxicity and the role of metabolic activation in compounds related to 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine. A specific study on 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a potent 5-HT2C agonist, revealed a dose-dependent increase in reverse mutations in certain strains, indicating genotoxicity that was metabolism-dependent. This work provides insights into the metabolic pathways leading to reactive intermediates and the mechanisms underlying mutagenicity, essential for drug safety evaluation and understanding the metabolic fate of similar compounds (Kalgutkar et al., 2007).

Antimicrobial Activity

Additionally, the synthesis and evaluation of piperazine and triazolo-pyrazine derivatives have demonstrated antimicrobial potential. This research involved creating new derivatives and assessing their activity against various bacterial and fungal strains, with certain compounds showing superior antimicrobial properties. Such findings highlight the relevance of these compounds in developing new antimicrobial agents, contributing to the battle against resistant microbial strains (Patil et al., 2021).

Biofilm and MurB Inhibitors

Exploration into novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers has uncovered potent bacterial biofilm and MurB inhibitors. These compounds showed excellent biofilm inhibition activities and MurB inhibitory activity, suggesting their potential application in treating bacterial infections and inhibiting biofilm formation, a critical factor in antibiotic resistance (Mekky & Sanad, 2020).

Propiedades

IUPAC Name |

5-piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N7.2ClH/c1-3-14(4-2-9-1)8-6-10-5-7-11-12-13-15(7)8;;/h5-6,9H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBGUXTZCKGUEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC3=NN=NN23.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2930737.png)

![(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2930738.png)

![2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2930740.png)

![3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2930742.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2930745.png)

![5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2930747.png)

![3-Methyl-3-[(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl]-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2930749.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2930750.png)

![2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2930753.png)

![Methyl 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-2-(ethylthio)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2930754.png)

![Ethyl 1-({3-[6-(1-azepanyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxylate](/img/structure/B2930757.png)